Cas no 15959-53-2 (N-phenylaminosulfonamide)

N-phenylaminosulfonamide structure
N-phenylaminosulfonamide structure
Product Name:N-phenylaminosulfonamide
CAS No:15959-53-2
MF:C6H8N2O2S
MW:172.204919815063
CID:96396
PubChem ID:15569631
Update Time:2025-04-18

N-phenylaminosulfonamide Chemical and Physical Properties

Names and Identifiers

    • Sulfamide, phenyl-
    • (sulfamoylamino)benzene
    • N-Phenylsulfamide
    • Phenylsulfamide
    • N-phenylaminosulfonamide
    • Sulfamide, N-phenyl-
    • EN300-109676
    • KB7R36ZAV6
    • CS-0567210
    • UNII-KB7R36ZAV6
    • CHEMBL168514
    • DTXSID50574504
    • N-Phenylsulfuric diamide
    • HY-147353
    • benzenesulfamide
    • BDBM50124170
    • N-Phenylaminosulphonamide
    • AKOS029900887
    • Z1425690842
    • 15959-53-2
    • SCHEMBL253104
    • DEVUYWTZRXOMSI-UHFFFAOYSA-N
    • Inchi: 1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10)
    • InChI Key: DEVUYWTZRXOMSI-UHFFFAOYSA-N
    • SMILES: S(N)(NC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 172.03074
  • Monoisotopic Mass: 172.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 72.19

N-phenylaminosulfonamide Pricemore >>

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